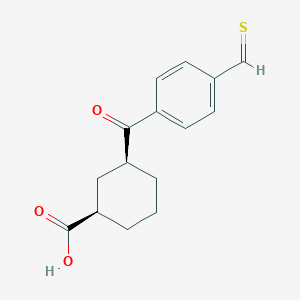![molecular formula C8H4BrFO3 B12855568 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12855568.png)
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is an organic compound with the molecular formula C8H4BrFO3. It is a derivative of benzo[d][1,3]dioxin-4-one, featuring bromine and fluorine substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one can be achieved through several methods. One common approach involves the reaction of salicylic acid derivatives with acetylenic esters in the presence of copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile . This reaction proceeds at room temperature and yields the desired product in moderate to good yields.
Another method involves the use of ortho-halobenzoic acids, potassium hydroxide (KOH), and sodium bicarbonate (NaHCO3) under copper(II) acetate (Cu(OAc)2) catalysis . This approach also provides efficient access to the benzo[d][1,3]dioxin-4-one scaffold.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are carefully controlled to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.
Amidation: The compound can react with primary amines to form corresponding salicylamides.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted benzo[d][1,3]dioxin-4-one derivatives, salicylamides, and other functionalized compounds depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one has several scientific research applications:
Medicinal Chemistry: It serves as a core structure in the development of biologically active molecules, including nucleoside base transport inhibitors, topoisomerase I inhibitors, and antiplasmodial drugs.
Materials Science: The compound’s unique photophysical properties make it useful in the development of luminescent materials for various applications.
Agricultural Chemistry: Derivatives of this compound are used as insecticides, crop protection agents, and fungicides.
Wirkmechanismus
The mechanism of action of 5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. For instance, as a topoisomerase I inhibitor, it interferes with the enzyme’s ability to relax supercoiled DNA, thereby inhibiting DNA replication and transcription. This mechanism is crucial for its antiplasmodial and cytotoxic activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Benzodioxane: Another isomeric form with applications in medicinal and agrochemical research.
Benzo[d][1,3]oxathiine: A sulfur-containing analog with similar biological activities.
Uniqueness
5-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and fluorine atoms enhances its reactivity and potential for further functionalization, making it a valuable scaffold in synthetic and medicinal chemistry .
Eigenschaften
Molekularformel |
C8H4BrFO3 |
|---|---|
Molekulargewicht |
247.02 g/mol |
IUPAC-Name |
5-bromo-6-fluoro-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C8H4BrFO3/c9-7-4(10)1-2-5-6(7)8(11)13-3-12-5/h1-2H,3H2 |
InChI-Schlüssel |
DUXPGUPLWHSYQV-UHFFFAOYSA-N |
Kanonische SMILES |
C1OC2=C(C(=C(C=C2)F)Br)C(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


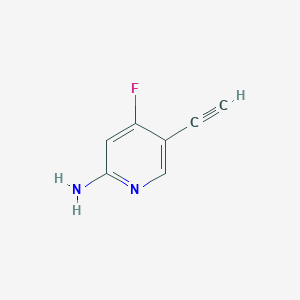
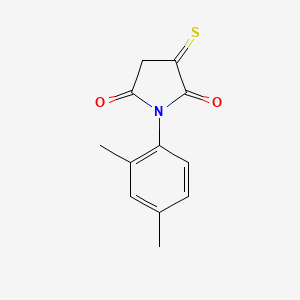
![5-Hydroxy-7,8-dimethoxy-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B12855489.png)
![4-(Benzyloxy)-3'-methoxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12855499.png)

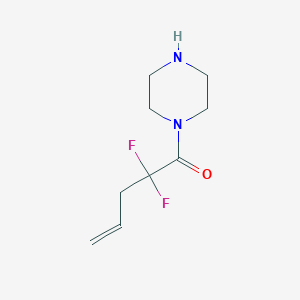
![3-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12855519.png)

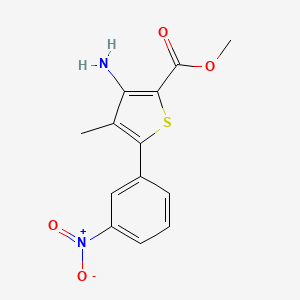



![2,4-Difluorophenyl [(2,6-dichloro-4-pyridyl)amino]methanethioate](/img/structure/B12855570.png)
